

# spectroscopic data for 5-Chloro-2-(trifluoromethyl)benzaldehyde

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## Compound of Interest

Compound Name:	5-Chloro-2-(trifluoromethyl)benzaldehyde
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## An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Chloro-2-(trifluoromethyl)benzaldehyde**

This guide provides a comprehensive analysis of the spectroscopic data for **5-Chloro-2-(trifluoromethyl)benzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the causality behind experimental observations and provides a framework for the structural elucidation and quality control of this important chemical entity.

## The Molecular Blueprint: Structure and Electronic Effects

**5-Chloro-2-(trifluoromethyl)benzaldehyde** possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The molecule incorporates an aldehyde group (-CHO), a trifluoromethyl group (-CF<sub>3</sub>), and a chlorine atom (-Cl). All three are electron-withdrawing groups, which significantly influence the electronic environment of the aromatic ring and, consequently, the resulting spectral data. Understanding this electronic architecture is fundamental to interpreting the data that follows.

Figure 1: Structure of **5-Chloro-2-(trifluoromethyl)benzaldehyde** with atom numbering.

# Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.[1][2] The deshielding effects of the substituents in **5-Chloro-2-(trifluoromethyl)benzaldehyde** result in a spectrum where signals are spread over a predictable range, allowing for unambiguous assignment.[3][4]

## Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[1]
- Data Acquisition: Acquire the spectrum using standard parameters for a <sup>1</sup>H experiment (e.g., on a 400 MHz spectrometer). A 30° or 45° pulse angle with a relaxation delay of 1-5 seconds is typical.[1] Generally, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.[1]

## <sup>1</sup>H NMR Data Summary

Signal	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1	~10.33	Singlet (s)	-	1H	CHO
2	~7.90	Doublet (d)	~2.3 Hz	1H	H-6
3	~7.69	Doublet of Doublets (dd)	~8.4, 2.3 Hz	1H	H-4
4	~7.54	Doublet (d)	~8.4 Hz	1H	H-3

Note: Data is based on a spectrum acquired in Methanol-d4[5]. Shifts may vary slightly in other solvents like  $\text{CDCl}_3$ .

## Interpretation of the $^1\text{H}$ NMR Spectrum

- Aldehyde Proton (H-CHO): The most downfield signal at ~10.33 ppm is characteristic of an aldehyde proton.[6] Its position is a direct consequence of the powerful deshielding effect of the adjacent carbonyl group and the aromatic ring current. It appears as a singlet because it has no adjacent protons within three bonds to couple with.
- Aromatic Protons (H-3, H-4, H-6): The protons on the aromatic ring appear in the typical range of 7.0-8.5 ppm.[2][4] Their specific shifts and splitting patterns are dictated by their positions relative to the substituents and each other.
  - H-6: This proton is ortho to the chlorine atom and meta to the aldehyde group. It appears as a doublet due to coupling with H-4 (a small meta-coupling,  $J \approx 2.3$  Hz).
  - H-4: This proton is ortho to the chlorine atom and meta to the trifluoromethyl group. It experiences coupling from both H-3 (ortho-coupling,  $J \approx 8.4$  Hz) and H-6 (meta-coupling,  $J \approx 2.3$  Hz), resulting in a doublet of doublets.
  - H-3: This proton is ortho to the trifluoromethyl group and meta to the aldehyde. It appears as a doublet due to its strong ortho-coupling with H-4 ( $J \approx 8.4$  Hz).

Figure 2:  $^1\text{H}$ - $^1\text{H}$  coupling relationships in the aromatic region.

## Carbon-13 (<sup>13</sup>C) NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information on the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for structural verification.<sup>[7]</sup>

### Experimental Protocol: <sup>13</sup>C NMR

The protocol is similar to that for <sup>1</sup>H NMR, but with different acquisition parameters. A wider spectral width is used, and more scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

### <sup>13</sup>C NMR Data Summary (Predicted)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Rationale
~188-191	C=O (Aldehyde)	Carbonyl carbons are highly deshielded.
~138-142	C-Cl	Halogen substitution deshields the attached carbon.
~134-137	C-CHO	Quaternary carbon attached to the aldehyde.
~130-133	CH (Ar)	Aromatic CH carbons.
~128-131	CH (Ar)	Aromatic CH carbons.
~125-128	CH (Ar)	Aromatic CH carbons.
~125-130 (quartet)	C-CF <sub>3</sub>	Quaternary carbon attached to CF <sub>3</sub> , split by fluorine.
~120-124 (quartet)	CF <sub>3</sub>	Trifluoromethyl carbon, split by fluorine with a large J(C-F).

Note: Specific experimental data for **5-Chloro-2-(trifluoromethyl)benzaldehyde** is not readily available in public databases. The values are predicted based on known substituent effects and

data for analogous compounds.[8]

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

- Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, typically appearing around 190 ppm.
- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-Cl, C-CHO, C-CF<sub>3</sub>) will be deshielded and appear further downfield than the CH carbons. The C-CF<sub>3</sub> signal is expected to appear as a quartet due to coupling with the three fluorine atoms ( $^1\text{J}(\text{C}-\text{F})$ ).
- Trifluoromethyl Carbon: The CF<sub>3</sub> carbon itself will also be a quartet with a very large one-bond C-F coupling constant ( $^1\text{J}(\text{C}-\text{F}) > 270$  Hz).[9]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

## Experimental Protocol: FTIR-ATR

- Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

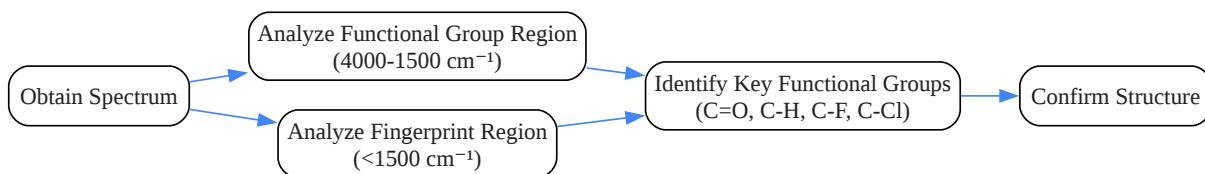
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Figure 3: Workflow for the interpretation of an FTIR spectrum.

## FTIR Data Summary

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3050-3100	Medium-Weak	C-H Stretch	Aromatic
~2820 & ~2720	Weak	C-H Stretch (Fermi Doublet)	Aldehyde
~1705-1720	Strong, Sharp	C=O Stretch	Aldehyde Carbonyl
~1550-1600	Medium	C=C Stretch	Aromatic Ring
~1300-1350	Strong	C-F Stretch (asymmetric)	Trifluoromethyl
~1100-1150	Strong	C-F Stretch (symmetric)	Trifluoromethyl
~700-800	Strong	C-Cl Stretch	Aryl Halide

Note: Frequencies are based on typical values for substituted benzaldehydes[11] and compounds containing trifluoromethyl groups.[12]

## Interpretation of the FTIR Spectrum

The FTIR spectrum provides clear, confirmatory evidence for the key functional groups:

- **Aldehyde Group:** The most diagnostic peak is the intense, sharp C=O stretch around  $1710\text{ cm}^{-1}$ . This is complemented by the two weaker, but highly characteristic, C-H stretching bands (a Fermi doublet) appearing at  $\sim 2820\text{ cm}^{-1}$  and  $\sim 2720\text{ cm}^{-1}$ . The presence of this doublet is a definitive marker for an aldehyde.[11][13]
- **Trifluoromethyl Group:** The C-F bonds give rise to very strong and intense absorption bands in the  $1350\text{-}1100\text{ cm}^{-1}$  region. These are often the most intense peaks in the fingerprint region of the spectrum.
- **Aromatic Ring:** The presence of the benzene ring is confirmed by the weak aromatic C-H stretches above  $3000\text{ cm}^{-1}$  and the medium-intensity C=C stretching absorptions between  $1600$  and  $1500\text{ cm}^{-1}$ .
- **Chloro Group:** The C-Cl stretch appears as a strong band in the lower frequency region of the spectrum, typically between  $800$  and  $700\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. For **5-Chloro-2-(trifluoromethyl)benzaldehyde**, Electron Ionization (EI) is a common method.

## Experimental Protocol: EI-MS

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** In the ion source, high-energy electrons (typically  $70\text{ eV}$ ) bombard the gaseous molecules, ejecting an electron to form a radical cation known as the molecular ion ( $\text{M}^{+\bullet}$ ).
- **Fragmentation:** The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.
- **Analysis:** The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $\text{m/z}$ ).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

## Mass Spectrometry Data Summary

m/z Value	Relative Intensity	Proposed Fragment Ion	Identity of Lost Neutral
208/210	High	$[C_8H_4ClF_3O]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )
207/209	High	$[C_8H_3ClF_3O]^+$	$H^{\bullet}$
179/181	Medium	$[C_8H_4F_3O]^+$	$Cl^{\bullet}$
180/182	Low	$[C_7H_4ClF_3]^+$	CO
145	Medium	$[C_7H_4F_3]^+$	CO, $Cl^{\bullet}$
75	Low	$[C_6H_3]^+$	$CF_3$ , $Cl^{\bullet}$ , CO

## Interpretation of the Mass Spectrum

- Molecular Ion ( $M^{+\bullet}$ ): The molecular ion peak is expected at m/z 208. A crucial feature is the presence of an  $M+2$  peak at m/z 210 with an intensity approximately one-third that of the  $M^+$  peak. This 3:1 isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of  $^{35}Cl$  and  $^{37}Cl$  isotopes).
- $[M-H]^+$  Fragment (m/z 207/209): A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium cation. This is often a prominent peak in the spectrum.[\[14\]](#)
- $[M-CO]^+$  Fragment (m/z 180/182): Loss of a neutral carbon monoxide molecule from the acylium ion is another characteristic pathway, leading to the formation of a substituted phenyl cation.[\[15\]](#)[\[16\]](#)
- $[M-Cl]^+$  Fragment (m/z 179): The loss of a chlorine radical can also occur, leading to a fragment at m/z 179.

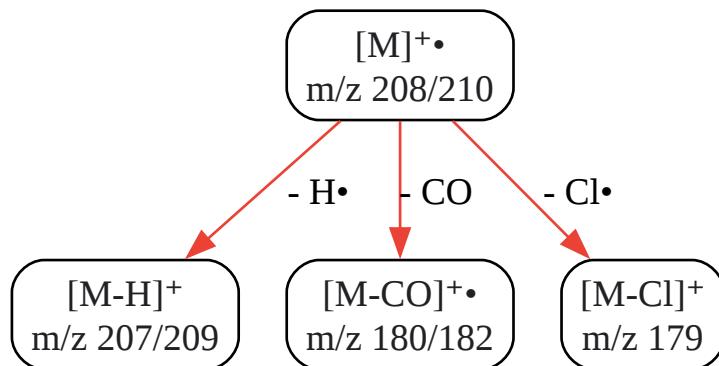
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Figure 4: Primary fragmentation pathways for **5-Chloro-2-(trifluoromethyl)benzaldehyde**.

## Conclusion

The collective application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry provides a self-validating system for the unequivocal identification and structural confirmation of **5-Chloro-2-(trifluoromethyl)benzaldehyde**.  $^1\text{H}$  NMR elucidates the precise proton environment and connectivity, FTIR confirms the presence of all key functional groups, and Mass Spectrometry provides the molecular weight and characteristic fragmentation patterns, including the critical chlorine isotopic signature. This multi-technique approach is indispensable for ensuring the quality, purity, and identity of this compound in any research, development, or manufacturing setting.

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